molecular formula C14H15ClN2O2S B2584807 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide CAS No. 1386763-30-9

6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B2584807
CAS RN: 1386763-30-9
M. Wt: 310.8
InChI Key: RMXASSYASXXRQZ-UHFFFAOYSA-N
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Description

6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide, also known as CPZEN-45, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. CPZEN-45 is a sulfonamide derivative that was first synthesized in 2015 by a group of researchers in China. Since then, CPZEN-45 has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not fully understood. However, studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can modulate various signaling pathways in cells. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has various biochemical and physiological effects. In vitro studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can induce cell death in various cancer cell lines. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to modulate various signaling pathways in cells, including the AMPK, mTOR, and Wnt/β-catenin pathways.

Advantages and Limitations for Lab Experiments

One of the key advantages of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is its potential applications in scientific research. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is also a well-established compound with a well-defined synthesis method. However, one of the limitations of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is its limited availability. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not widely available, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide. One future direction is to further investigate the mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide. Although some signaling pathways have been identified, the exact mechanism of action of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is not fully understood. Another future direction is to investigate the potential applications of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide in the treatment of other diseases. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has shown promising results in the treatment of neurodegenerative diseases and cancer, but its potential applications in other diseases have not been fully explored. Finally, future studies should focus on optimizing the synthesis method of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide to make it more widely available for scientific research.

Synthesis Methods

6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 2-chloro-5-nitropyridine with 2-methylpropan-2-amine to form 6-chloro-N-(propan-2-yl)pyridine-3-amine. This intermediate is then reacted with phenylsulfonyl chloride to yield 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide, which is the final product. The synthesis method of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is a well-established process that has been optimized over the years.

Scientific Research Applications

6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been studied extensively for its various scientific research applications. One of the key applications of 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide is in the field of neuroscience. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been studied for its potential anti-cancer properties. In vitro studies have shown that 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide can induce cell death in various cancer cell lines. 6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-chloro-N-phenyl-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-11(2)17(12-6-4-3-5-7-12)20(18,19)13-8-9-14(15)16-10-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXASSYASXXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-phenyl-N-(propan-2-yl)pyridine-3-sulfonamide

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